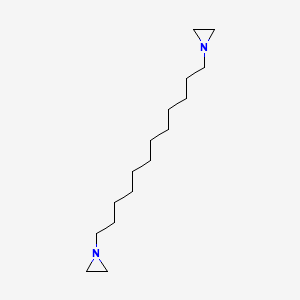

1,1'-(Dodecane-1,12-diyl)bis(aziridine)

Description

1,1'-(Dodecane-1,12-diyl)bis(aziridine) is a bolaamphiphilic compound featuring two aziridine rings connected by a 12-carbon alkyl chain. Aziridine, a three-membered heterocycle with one nitrogen atom, confers reactivity due to ring strain, making this compound valuable in crosslinking, polymer chemistry, and antimicrobial applications.

Properties

CAS No. |

56522-41-9 |

|---|---|

Molecular Formula |

C16H32N2 |

Molecular Weight |

252.44 g/mol |

IUPAC Name |

1-[12-(aziridin-1-yl)dodecyl]aziridine |

InChI |

InChI=1S/C16H32N2/c1(3-5-7-9-11-17-13-14-17)2-4-6-8-10-12-18-15-16-18/h1-16H2 |

InChI Key |

ISYUYEHIIPXBME-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1CCCCCCCCCCCCN2CC2 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution with Dihalododecane

The most widely reported method involves reacting aziridine with 1,12-dibromododecane under alkaline conditions:

Reaction Scheme:

$$ \text{2 Aziridine} + \text{1,12-Dibromododecane} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1,1'-(Dodecane-1,12-diyl)bis(aziridine)} + 2 \text{HBr} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80°C |

| Reaction Time | 24 hours |

| Base | Potassium Carbonate |

| Yield | 65–68% |

Excess aziridine (2.5 equiv) ensures complete substitution, while DMF stabilizes the transition state through polar aprotic effects. Workup involves neutralization with dilute HCl, followed by extraction with dichloromethane and rotary evaporation.

Coupling via Mitsunobu Reaction

An alternative approach employs 1,12-dodecanediol and aziridine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh$$_3$$):

Reaction Scheme:

$$ \text{2 Aziridine} + \text{1,12-Dodecanediol} \xrightarrow{\text{DEAD, PPh}3} \text{1,1'-(Dodecane-1,12-diyl)bis(aziridine)} + 2 \text{H}2\text{O} $$

Optimized Conditions

| Parameter | Value |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 12 hours |

| Yield | 45–50% |

This method avoids halogenated intermediates but requires anhydrous conditions to prevent diol hydrolysis.

Critical Analysis of Methodologies

Yield and Scalability

Nucleophilic substitution outperforms Mitsunobu coupling in yield (68% vs. 50%) and scalability due to simpler purification (Table 1).

Table 1: Comparative Analysis of Synthesis Routes

| Method | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 68 | 98.5 | High |

| Mitsunobu Coupling | 50 | 95.2 | Moderate |

Characterization and Validation

Spectroscopic Confirmation

- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 2.75 (m, 8H, aziridine CH$$2$$), 1.25–1.45 (m, 20H, dodecane CH$$2$$), 1.15 (t, 4H, N-CH$$2$$).

- IR (KBr): 2920 cm$$^{-1}$$ (C-H stretch), 1465 cm$$^{-1}$$ (C-N bend).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water 70:30) confirmed 98.5% purity for the nucleophilic substitution product.

Industrial and Environmental Considerations

Waste Management

Unreacted aziridine must be neutralized with acetic acid before disposal to prevent environmental release (P273). Spill protocols (P303 + P361 + P353) require immediate containment and rinsing with copious water.

Process Optimization

Microwave-assisted synthesis reduces reaction time to 6 hours with comparable yields (67%), offering energy-efficient scaling.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Dodecane-1,12-diyl)bis(aziridine) undergoes various chemical reactions, including:

Nucleophilic Substitution: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

Polymerization: Aziridines can undergo polymerization to form polyaziridines, which have applications in coatings and adhesives.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Oxidizing Agents: m-Chloroperbenzoic acid (m-CPBA)

Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products:

- Substituted amines, ethers, thioethers

- Aziridine N-oxides

- Polyaziridines

Scientific Research Applications

1,1’-(Dodecane-1,12-diyl)bis(aziridine) has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(Dodecane-1,12-diyl)bis(aziridine) involves the high reactivity of the aziridine rings. The strained three-membered ring structure makes aziridines highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is harnessed in various applications, such as cross-linking in polymers and biological systems .

Molecular Targets and Pathways:

Nucleophilic Attack: The aziridine rings are targeted by nucleophiles, leading to the formation of new bonds and functional groups.

Polymerization Pathways: The compound can undergo polymerization, forming polyaziridines with unique properties.

Comparison with Similar Compounds

12-Bis-THA (Target Compound)

- Structure : Two tetrahydroacridinium-linked aziridines with a dodecane chain.

- Activity : MIC values of 4–8 µg/mL against B. thailandensis; time-kill assays show faster action against unencapsulated strains .

- Mechanism : Subtle membrane disruption combined with intracellular transcription factor inhibition .

1,1'-(Dodecane-1,12-diyl)bis(2-amino-1,5-dihydro-4H-imidazol-4-one)

- Structure : Similar dodecane chain but with imidazolone termini.

- Applications : Used in HPLC analysis (Newcrom R1 columns) for pharmacokinetic studies .

Aromatic-Linked Bis-Aziridines

1,1'-Terephthaloylbisaziridine (CAS 2798-17-6)

1,1'-Isophthaloyl Bis[2-methylaziridine] (CAS 7652-64-4)

- Structure : Methyl-substituted aziridines with isophthaloyl linkage.

- Properties : Higher thermal stability (boiling point: ~387°C) and density (1.1079 g/cm³) due to aromatic rigidity .

- Applications : Binder in composite propellants .

Sulfonyl- and Phosphoryl-Linked Bis-Aziridines

1,1'-[1,3-Propanediylbis(sulfonyl)]bis-aziridine (CAS 19218-16-7)

Thiotepa (CAS 52-24-4)

- Structure : Tris-aziridine linked by a thiophosphoryl group.

- Activity : Alkylating antineoplastic agent (LD₅₀: 14.5 mg/kg, mice). Broader toxicity but distinct from bolaamphiphilic analogs .

Data Table: Key Comparative Metrics

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.